Trimethyl(1,3,3,5-tetrachloropentyl)silane
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Overview
Description
Trimethyl(1,3,3,5-tetrachloropentyl)silane is an organosilicon compound characterized by the presence of silicon bonded to a tetrachloropentyl group and three methyl groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1,3,3,5-tetrachloropentyl)silane typically involves the reaction of a chlorinated pentyl compound with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. Commonly, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1,3,3,5-tetrachloropentyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a solvent such as tetrahydrofuran (THF).
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Reduction: Formation of partially dechlorinated silanes.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Trimethyl(1,3,3,5-tetrachloropentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability or reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl(1,3,3,5-tetrachloropentyl)silane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The presence of chlorine atoms also allows for selective reactivity, enabling the compound to participate in targeted chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: A simpler silane with three methyl groups and one chlorine atom.
Triethylsilane: Contains three ethyl groups bonded to silicon, used as a reducing agent.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, used in the production of high-purity silicon.
Uniqueness
Trimethyl(1,3,3,5-tetrachloropentyl)silane is unique due to its tetrachloropentyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications where selective reactivity and stability are required, such as in the synthesis of complex organosilicon compounds and in industrial processes.
Properties
CAS No. |
114066-68-1 |
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Molecular Formula |
C8H16Cl4Si |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
trimethyl(1,3,3,5-tetrachloropentyl)silane |
InChI |
InChI=1S/C8H16Cl4Si/c1-13(2,3)7(10)6-8(11,12)4-5-9/h7H,4-6H2,1-3H3 |
InChI Key |
CYCWFPRRNHTRAM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(CCCl)(Cl)Cl)Cl |
Origin of Product |
United States |
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